2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFN·HCl and a molecular weight of 210.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride: Similar structure but different positional isomer.
2-(4-Fluorophenyl)ethan-1-amine: Lacks the chlorine atom, leading to different chemical properties.
1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride: Different substitution pattern on the aromatic ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C8H10Cl2FN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H |
InChI Key |
HLANWZPPEHHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCN)Cl.Cl |
Origin of Product |
United States |
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